molecular formula C18H15Cl4N3OS B11934897 3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide

3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide

Cat. No.: B11934897
M. Wt: 463.2 g/mol
InChI Key: TVNBASWNLOIQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Sal003 can be synthesized through a series of chemical reactions involving the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-phenyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)amino)carbonothioyl)amino)ethyl)acrylamide.

    Reaction Conditions: The reaction involves the use of reagents such as thionyl chloride, 4-chloroaniline, and acrylamide under controlled conditions.

    Industrial Production: Industrial production methods for Sal003 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sal003 undergoes various chemical reactions, including:

    Oxidation: Sal003 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Sal003 can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Sal003.

Comparison with Similar Compounds

Sal003 is similar to other eIF2α phosphatase inhibitors, such as salubrinal. Sal003 has improved aqueous solubility compared to salubrinal, making it more suitable for certain applications . Other similar compounds include:

Sal003 stands out due to its unique mechanism of action and improved solubility, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNBASWNLOIQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.